Benzoyl chloride

Catalog No.
S572152
CAS No.
98-88-4
M.F
C7H5ClO
C6H5COCl
C6H5COCl
C7H5ClO
M. Wt
140.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoyl chloride

CAS Number

98-88-4

Product Name

Benzoyl chloride

IUPAC Name

benzoyl chloride

Molecular Formula

C7H5ClO
C6H5COCl
C6H5COCl
C7H5ClO

Molecular Weight

140.56 g/mol

InChI

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H

InChI Key

PASDCCFISLVPSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)Cl

Solubility

Decomposes (NTP, 1992)
In water, 1.05X10+4 mg/L at 25 °C (est)
Decomposed by water, alcohol
Miscible with ethyl ether; soluble in benzene, carbon tetrachloride, carbon disulfide
Miscible with ether, benzene, carbon disulfide, oils
Soluble in ether and carbon disulfide
Solubility in water: reaction

Synonyms

α-Chlorobenzaldehyde; Benzenecarbonyl Chloride; Benzoic Acid Chloride; Phenylcarbonyl Chloride;

Canonical SMILES

C1=CC=C(C=C1)C(=O)Cl
  • Production of Peroxides

    Benzoyl chloride is a key precursor in the synthesis of various organic peroxides, including benzoyl peroxide []. This compound finds applications in the polymerization industry as an initiator for free-radical polymerization reactions []. It also has uses in the bleaching of flour, wheat, and other food products [].

  • Preparation of Esters and Amides

    Through reactions with alcohols and amines, respectively, benzoyl chloride can be used to synthesize various esters and amides. These functional groups are crucial building blocks in numerous organic molecules, including pharmaceuticals, dyes, and fragrances [].

  • Acylation of Aromatic Compounds

    The Friedel-Crafts acylation reaction utilizes benzoyl chloride as an acylating agent to introduce a benzoyl group onto aromatic rings []. This reaction allows for the modification of various aromatic compounds, leading to the synthesis of complex organic molecules with diverse applications.

Research in Medicinal Chemistry

Benzoyl chloride plays a role in the synthesis of various pharmaceuticals. Here are some examples:

  • Synthesis of Anti-inflammatory Drugs

    Certain nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, can be synthesized using benzoyl chloride as a key intermediate [].

  • Preparation of Antibacterial Agents

    Some research explores the potential of benzoyl chloride derivatives as antibacterial agents []. However, it's important to note that these are currently in the research stage, and further investigation is needed to determine their efficacy and safety.

Benzoyl chloride, also known as benzene carbonyl chloride, is a colorless fuming liquid with a pungent odor. Its chemical formula is C₇H₅ClO, and it has a molar mass of approximately 140.57 grams per mole. This compound is characterized by its high reactivity and is classified as a lachrymator, causing irritation to the eyes and skin. It is insoluble in water but readily dissolves in organic solvents. The boiling point of benzoyl chloride is around 197.2 °C, while its melting point is approximately −1 °C .

  • Toxicity: Lachrymator (causes tearing) and severely irritating to the skin, eyes, and respiratory system. Can cause burns upon contact.
  • Flammability: Flammable liquid with a flash point of 67 °C.
  • Reactivity: Reacts violently with water and alcohols, releasing toxic and corrosive HCl fumes []. Reacts exothermically with strong bases and oxidizers.

  • Hydrolysis: It reacts with water to produce benzoic acid and hydrochloric acid:
    C6H5COCl+H2OC6H5COOH+HCl\text{C}_6\text{H}_5\text{COCl}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{COOH}+\text{HCl}
  • Formation of Esters: It reacts with alcohols to form esters:
    C6H5COCl+C2H5OHC6H5COOC2H5+HCl\text{C}_6\text{H}_5\text{COCl}+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{C}_6\text{H}_5\text{COOC}_2\text{H}_5+\text{HCl}
  • Friedel-Crafts Acylation: Benzoyl chloride can react with benzene in the presence of anhydrous aluminum chloride to form benzophenone:
    C6H5COCl+C6H6C6H5COC6H5+HCl\text{C}_6\text{H}_5\text{COCl}+\text{C}_6\text{H}_6\rightarrow \text{C}_6\text{H}_5\text{COC}_6\text{H}_5+\text{HCl}
  • Reactivity with Amines: It reacts with amines to form amides, such as N-ethylbenzamide from ethylamine:
    C6H5COCl+C2H5NH2C6H5CONHC2H5+HCl\text{C}_6\text{H}_5\text{COCl}+\text{C}_2\text{H}_5\text{NH}_2\rightarrow \text{C}_6\text{H}_5\text{CONHC}_2\text{H}_5+\text{HCl}

Benzoyl chloride exhibits significant biological activity, primarily as an irritant. It can cause severe irritation upon contact with skin or mucous membranes, leading to redness, swelling, and pain. Prolonged exposure may result in more serious health effects, including respiratory issues and potential long-term damage to organs such as the liver and kidneys. The International Agency for Research on Cancer classifies it as a probable carcinogen (Group 2A) based on sufficient evidence of carcinogenicity in animals .

Benzoyl chloride can be synthesized through several methods:

  • From Benzoic Acid: By reacting benzoic acid with phosphorus pentachloride or thionyl chloride:
    • Reaction with phosphorus pentachloride:
      C6H5COOH+PCl5C6H5COCl+POCl3+HCl\text{C}_6\text{H}_5\text{COOH}+\text{PCl}_5\rightarrow \text{C}_6\text{H}_5\text{COCl}+\text{POCl}_3+\text{HCl}
    • Reaction with thionyl chloride:
      C6H5COOH+SOCl2C6H5COCl+SO2+HCl\text{C}_6\text{H}_5\text{COOH}+\text{SOCl}_2\rightarrow \text{C}_6\text{H}_5\text{COCl}+\text{SO}_2+\text{HCl}
  • Friedel-Crafts Reaction: By treating benzene with carbonyl chloride in the presence of anhydrous aluminum chloride:

  • Chlorination of Benzaldehyde: Benzaldehyde can be chlorinated to yield benzoyl chloride:

Benzoyl chloride has various industrial applications:

  • Chemical Intermediate: It is primarily used in the production of benzoyl peroxide, which serves as a bleaching agent and initiator in polymerization reactions.
  • Manufacture of Dyes and Perfumes: It acts as an intermediate in the synthesis of dyes and fragrances.
  • Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
  • Photography: Employed in photographic chemicals.
  • Tear Gas Production: Utilized in the formulation of tear gases for crowd control .

Interaction studies indicate that benzoyl chloride reacts violently with water, alcohols, amines, and strong bases, producing hazardous gases such as hydrogen chloride. These reactions can lead to fire or explosion hazards if not properly managed. The compound's vapors are corrosive and can cause respiratory distress upon inhalation .

Similar Compounds: Comparison

Benzoyl chloride shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
Benzyl ChlorideC₆H₅CH₂ClAn aromatic halide; less reactive than benzoyl chloride.
Acetyl ChlorideC₂H₃ClOA simple acyl chloride; used similarly but less toxic.
Phosphorus OxychloridePOCl₃A reagent for chlorination; more reactive but less specific.

Uniqueness of Benzoyl Chloride

Benzoyl chloride is unique due to its dual role as both an acylating agent and a lachrymator, making it particularly valuable in organic synthesis while posing significant handling risks due to its corrosive nature and potential health hazards .

Benzoyl chloride has a rich historical legacy in chemical research dating back to the mid-19th century. Justus von Liebig first prepared and described this compound in 1858, establishing its fundamental role in organic chemistry. The original synthesis involved the reaction of benzoyl chloride with barium peroxide to produce benzoyl peroxide:

2 C₆H₅C(O)Cl + BaO₂ → (C₆H₅CO)₂O₂ + BaCl₂

Throughout the late 19th and early 20th centuries, several alternative production methods emerged. A notable patent from 1932 by Bruce Wilmot Henderson and John Garnett Percival described an innovative method for producing benzoyl chloride through the chlorination of benzyl alcohol:

C₆H₅CH₂OH + Cl₂ → C₆H₅COCl + 3HCl

This reaction, described as "hitherto unknown," represented a significant advancement in benzoyl chloride synthesis at the time.

During World War I, benzoyl chloride's noxious properties were considered for military applications. In 1919, Hill of Birmingham, England, patented the use of benzoyl chloride to disable enemy troops, proposing a mixture with light magnesium carbonate to aid in its dispersion and volatilization. However, as Meyer reported in 1926, benzyl chloride and related compounds didn't play significant roles as noxious agents during the war, primarily because toluene (the starting material) had become expensive and was prioritized for trinitrotoluene production. Additionally, atomized benzoyl chloride lacked the long-lasting effects desired for chemical warfare and was later superseded by more potent irritants like bromobenzyl cyanide.

By 1947, industrial applications had expanded, with Watrous reporting observations of toxic effects related to pharmaceutical industry use, noting instances of conjunctivitis and upper respiratory tract irritation in workers exposed to benzyl chloride vapor.

Significance in Organic Synthesis

Benzoyl chloride stands as a cornerstone reagent in organic synthesis, serving multiple crucial functions across both laboratory and industrial processes. Its high reactivity as an acyl chloride makes it invaluable for introducing the benzoyl group into various organic compounds through nucleophilic substitution reactions.

One of the most important applications is in Friedel-Crafts acylation reactions. In the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃), benzoyl chloride reacts with aromatic compounds to form benzophenones and related derivatives:

C₆H₅COCl + C₆H₆ → C₆H₅COC₆H₅ + HCl

This reaction pathway has extensive applications in the synthesis of fine chemicals, pharmaceuticals, and intermediates for various products.

Benzoyl chloride serves as a critical precursor in the production of benzoyl peroxide, a compound with widespread applications as a radical initiator in polymer chemistry and as a treatment for acne. The industrial synthesis involves treating benzoyl chloride with hydrogen peroxide and sodium hydroxide:

2 C₆H₅COCl + H₂O₂ + 2 NaOH → (C₆H₅CO)₂O₂ + 2 NaCl + 2 H₂O

In the Schotten-Baumann reaction, benzoyl chloride effectively introduces the benzoyl group into alcohols, phenols, and amines, creating esters and amides that serve as important intermediates in various synthetic pathways:

C₆H₅COCl + ROH → C₆H₅COOR + HCl
C₆H₅COCl + RNH₂ → C₆H₅CONHR + HCl

Table 1: Key Reactions of Benzoyl Chloride in Organic Synthesis

Reaction TypeReactantsProductsConditionsApplications
HydrolysisC₆H₅COCl + H₂OC₆H₅COOH + HClWater/heatBenzoic acid production
EsterificationC₆H₅COCl + ROHC₆H₅COOR + HClRoom temperatureFragrance compounds, pharmaceutical intermediates
AmidationC₆H₅COCl + RNH₂C₆H₅CONHR + HClRoom temperaturePharmaceutical synthesis
Friedel-CraftsC₆H₅COCl + ArHC₆H₅CO-Ar + HClAlCl₃, room temperatureKetone synthesis
Peroxide formation2 C₆H₅COCl + H₂O₂ + 2 NaOH(C₆H₅CO)₂O₂ + 2 NaCl + 2 H₂OBasic conditionsPolymer initiators, pharmaceutical applications

Current Research Landscape

The research landscape surrounding benzoyl chloride has expanded dramatically in recent years, with innovative applications emerging in analytical chemistry, catalysis, and synthetic methodology.

A particularly significant development is the use of benzoyl chloride in derivatization procedures for analytical chemistry. Researchers have developed high-performance liquid chromatography (HPLC)-tandem mass spectrometry methods that utilize benzoyl chloride for determining low molecular weight neurotransmitters and metabolites. This approach has revolutionized neurochemical monitoring by allowing the simultaneous measurement of 17 analytes in just 8 minutes, with exceptional sensitivity—detection limits ranging from 0.03–0.2 nM for monoamine neurotransmitters to 25 nM for adenosine.

The derivatization process offers several compelling advantages, including fast reaction times (typically under 1 minute), room temperature conditions, and stable products (for up to six months at -80°C). The benzoyl groups increase the retention of polar analytes on reverse-phase columns and fragment predictably during MS/MS analysis, significantly improving both separation and detection.

In medicinal chemistry and pharmaceutical synthesis, recent work has explored benzoyl chloride's utility in creating novel drug candidates. A 2024 study demonstrated a dual-catalyzed system for 1,3-acyl chlorination of cyclopropanes using benzoyl chloride as a bifunctional reagent. This innovative approach enables the synthesis of acyl-cyclopropanes with quaternary carbon centers through nucleophilic annulation, showing practical utility in preparing analogs to antipsychotics such as haloperidol and melperone.

Phase-transfer catalysis research has examined benzoyl chloride in two-phase reaction systems. Studies using pyridine 1-oxide as an inverse-phase-transfer catalyst have investigated the reaction of benzoyl chloride with sodium dicarboxylate in water/dichloromethane systems. These investigations have yielded valuable insights into reaction mechanisms in multiphasic systems, with product distributions varying based on the molecular structure of the dicarboxylate ion.

For Benzoyl Chloride
PrecursorChlorinating AgentCatalystConditionsMain By-productsTypical Yield (%)Reference
Benzoic acidPhosphorus pentachlorideNone100°CPhosphorus oxychloride, HCl>90 [2] [6]
Benzoic acidThionyl chlorideNoneReflux, <10°C to RTSulfur dioxide, HCl>85 [3] [7]
Benzoic acidOxalyl chlorideN,N-DimethylformamideRoom temp, 1 hCarbon monoxide, carbon dioxide, HCl~100 [1] [4]
BenzotrichlorideWaterNoneControlled hydrolysisHCl>80 [6]
BenzotrichlorideBenzoic acidNoneStoichiometric, heatingHCl>80 [6]
BenzaldehydeChlorineNoneChlorine gas, ambientHClVariable [6]
Benzyl alcoholMulti-step oxidation/chlorinationNoneSequential, variousVariableVariable [6]

Table 2: Modern Synthetic Approaches

MethodologyCatalyst/SystemConditionsEnvironmental ImpactYield (%)Reference
Oxalyl chloride with N,N-dimethylformamideN,N-DimethylformamideRoom temp, dichloromethaneLow waste, mild~100 [1] [4]
Thionyl chloride with N,N-dimethylformamideN,N-DimethylformamideIce bath, controlled dropGaseous by-products>90 [1]
Iron trichloride catalysisIron trichlorideMild heatingModerateData limited
Quaternary ammonium catalysisQuaternary ammonium saltBiphasic, ambientReduced wasteData limited
Green chemistry (triphosgene, solvent-free)None/variousAmbient, minimal solventMinimalComparable

Table 3: Industrial Production Parameters

ProcessScaleReactor TypeBy-product ManagementPurification MethodReference
Benzotrichloride hydrolysisLargeContinuous-flowScrubbing, neutralizationDistillation [6]
Benzoic acid chlorinationLargeBatch/continuousGas scrubbingDistillation, crystallization [6]
Oxalyl chloride methodMediumBatchGas venting, absorptionDistillation, chromatography [1] [4]

Physical Description

Benzoyl chloride appears as a colorless fuming liquid with a pungent odor. Flash point 162°F. Lachrymator, irritating to skin and eyes. Corrosive to metals and tissue. Density 10.2 lb / gal. Used in medicine and in the manufacture of other chemicals.
Liquid
FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.
A colorless fuming liquid with a pungent odor.

Color/Form

Liquid
Transparent, colorless liquid
Colorless, fuming liquid
Colorless to slightly yellow liquid

XLogP3

2.9

Boiling Point

387 °F at 760 mm Hg (NTP, 1992)
197.2 °C
201 °C
387°F

Flash Point

162 °F (NTP, 1992)
72 °C (162 °F) - closed cup
162 °F (72 °C)(open cup)
68 °C (closed cup)
72 °C c.c.
162°F

Vapor Density

4.88 (NTP, 1992) (Relative to Air)
4.88 (Air = 1)
Relative vapor density (air = 1): 4.88
4.88

Density

1.211 at 77 °F (USCG, 1999)
1.2070 at 25 °C/4 °C
Relative density (water = 1): 1.21
1.211

LogP

log Kow = 1.44 (est)

Odor

Penetrating odor
Fuming pungent
Pungent, aromatic

Melting Point

30.2 °F (NTP, 1992)
-1.0 °C
-0.5 °C
-1 °C
30.2°F

UNII

VTY8706W36

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: Benzoyl chloride is a yellow to colorless liquid. It has a fuming pungent odor and is corrosive. It reacts very rapidly with water. USE: Benzoyl chloride is an important commercial chemical. It is used to make many other chemicals, in the production of dyes and in chemical analysis. EXPOSURE: Workers that use benzoyl chloride may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to benzoyl chloride. If benzoyl chloride is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It breaks down very quickly in water so will not move into air from moist soil and water surfaces. It may however move from dry soil into the air. Because it reacts with water, is not expected to move through soil, to be broken down by microorganisms, or to build up in fish. RISK: Benzoyl chloride liquid is corrosive, and can cause redness, pain, and burns on contact with skin and eyes. Irritation to the eyes, nose, throat and lungs can occur following exposure to benzoyl chloride vapors in the air, resulting in tearing, sore throat, coughing, difficulty breathing, and potential for fluid build-up in the lungs. Skin conditions, chronic swelling of the throat and sinuses, and decreased sense of smell have been reported in workers with repeat exposure to benzoyl chloride (along with similar chemicals). Nausea, burning sensation, vomiting and damage to the lining of the stomach may occur following accidental ingestion. Limited data from workers exposed to benzoyl chloride combined with similar chemicals suggest that occupational exposure without appropriate protective gear may lead to an increased risk for certain types of cancer, including lung cancer and lymphoma. However, data are not adequate to determine if benzoyl chloride exposure alone can cause cancer, and studies generally attribute any observed cancer risk to simultaneous exposure to the related chemical benzotrichloride. Tumors at the site of exposure were observed in laboratory animals exposed to benzoyl chloride (e.g., skin tumors with skin application, stomach tumors with intubation, and tumors at injection sites). Lung tumors developed in some animals following repeated skin application. Data on the potential for benzoyl chloride to cause infertility, abortion, or birth defects in laboratory animals were not available. The International Agency for Research on Cancer determined that benzoyl chloride alone is not classifiable as to its carcinogenicity, but determined that combined exposures to alpha-chlorinated toluenes and benzoyl chloride are probably carcinogenic to humans based on limited evidence in humans and sufficient evidence in laboratory animals. The potential for benzoyl chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.4 mm Hg at 68 °F ; 1 mm Hg at 89.8° F (NTP, 1992)
0.70 mmHg
0.700 mm Hg at 25 °C, extrapolated
Vapor pressure, Pa at 20 °C: 50
0.4 mmHg

Pictograms

Irritant

Corrosive;Irritant

Impurities

Maximum Limits of Impurities: residue after ignition 0.005%; phosphorus compounds (as P) 0.002%; heavy metals (as Pb) 0.001%; iron (Fe) 0.001%.

Other CAS

98-88-4

Wikipedia

Benzoyl chloride

Biological Half Life

The half-life of the labeled material /(benzoyl chloride)/ in the blood was 1.5 hours.

Use Classification

Fire Hazards -> Carcinogens, Corrosives, Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

Benzoyl chloride is produced commercially from benzotrichloride, which is available by the chlorination of toluene. The chlorination reaction proceeds stepwise via benzyl chloride and benzal chloride. The benzotrichloride is then partially hydrolyzed with a limited amount of water. This series of reactions consumes a large quantity of chlorine. An alternative process uses benzoic acid. Phosphorous chlorides or iron chlorides are used as catalysts at the solvolytic stage of both processes. Benzoyl chloride can also be made by the reaction of benzoic acid with phosgene, thionyl chloride, or phosphorous pentachloride; chlorination of benzaldehyde, benzyl alcohol, or benzyl benzoate; and direct reaction of benzene with phosgene or the combination of carbon monoxide and chlorine. The benzoyl chloride prepared by the conventional processes may contain trace amounts of chlorobenzoyl chloride, but the product obtained by the reaction of molten phthalic anhydride with hydrogen chloride at 200 °C is free of such impurities.
(1) Interaction of benzoic acid and sulfuryl chloride, (2) benzotrichloride and water in the presence of zinc chloride, (3) phosphorous tri- or pentachloride and benzoic acid.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Furniture and related product manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Textiles, apparel, and leather manufacturing
Benzoyl chloride: ACTIVE
An adhesive system was formulated comprising benzoyl chloride and a solution of silicone in dichloroethylene.
Prepared by partial hydrolysis of benzotrichloride; by chlorination of benzaldehyde. Lab preparation from benzoic acid and thionyl chloride.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas. Moisture sensitive. Storage class (TRGS 510): Combustible, corrosive hazardous materials.
Store in a cool, dry, well-ventilated location. Separate from alkalies, oxidizing materials, alcohol, and water.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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